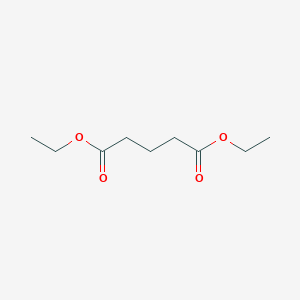

Diethyl glutarate

Description

Significance of Glutarate Esters in Contemporary Chemical Science

Glutarate esters, including diethyl glutarate, hold significance in contemporary chemical science due to their versatile applications as solvents, reagents, and intermediates in various synthetic processes. smolecule.comalfa-chemical.com They are utilized in fields such as organic synthesis, pharmaceuticals, and the flavor and fragrance industries. smolecule.commarketsandmarkets.comsolubilityofthings.com Dibasic esters (DBEs), which are often mixtures of dimethyl adipate, dimethyl glutarate, and dimethyl succinate (B1194679), are recognized as environmentally friendly solvents and are used in coatings, cleaning agents, and as intermediates for polymers and plasticizers. atamanchemicals.comatamanchemicals.comworldwidejournals.com

Historical Context of this compound Investigations in Academic Disciplines

Investigations into glutarate esters and their derivatives have been a part of academic research for decades. Early studies focused on their synthesis and fundamental chemical properties. For instance, research dating back to the mid-20th century explored the preparation and characteristics of glutaric acid derivatives. cas.org The synthesis of this compound itself can be achieved through the esterification of glutaric acid with ethanol (B145695), a fundamental reaction in organic chemistry. smolecule.comchemicalbook.com Historical academic work also includes the use of this compound as a reactant in the synthesis of other compounds, such as in the preparation of homoisocitric acid. researchgate.net The study of ester synthesis, in general, has been a long-standing area of interest for understanding catalytic activity and developing synthetic methodologies. nih.gov

Emerging Research Frontiers for this compound

Recent research highlights emerging frontiers for this compound, particularly in biological and materials science. One notable area is its investigation in immunology, where this compound, as a cell-permeable form of glutarate, has shown potential to influence T cell differentiation and cytotoxicity. smolecule.combiorxiv.orgbiorxiv.orgresearchgate.net Studies have indicated that it can increase the population of central memory T cells and enhance the cytotoxic properties of T cells, potentially overcoming T cell exhaustion. smolecule.combiorxiv.org This suggests a potential role in the improvement of T cell immunotherapy. biorxiv.orgresearchgate.net

Furthermore, this compound is being explored in the synthesis of biodegradable polymers, such as poly(ethylene glutarate). marketsandmarkets.comresearchgate.netnih.gov Enzymatic synthesis methods using lipases are being investigated as a greener approach for producing such polymers, with studies exploring the optimization of reaction conditions, including the use of ultrasound to enhance the process. researchgate.netnih.gov

The antimicrobial properties of this compound have also been noted, positioning it as a candidate for applications in pharmaceuticals and biocides. smolecule.com Research continues to explore its interactions with various biological systems and its potential as a versatile chemical intermediate in the synthesis of a range of compounds, including those with potential pharmacological properties. smolecule.comalfa-chemical.comontosight.ai

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₄ | nih.govsigmaaldrich.com |

| Molecular Weight | 188.22 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to Almost colorless clear liquid | chemicalbook.comtcichemicals.com |

| Boiling Point | 237 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Melting Point | -24.1 °C | chemicalbook.comcas.org |

| Density | 1.022 g/mL at 25 °C (lit.) | chemicalbook.comsigmaaldrich.com |

| Refractive Index | n²⁰/D 1.423 (lit.) | chemicalbook.comsigmaaldrich.com |

Table 2: this compound in T Cell Research - Key Findings

| Research Area | Key Finding | Source |

| T Cell Differentiation | Increased population of central memory T (TCM) cells. | smolecule.combiorxiv.orgbiorxiv.org |

| T Cell Cytotoxicity | Enhanced cytotoxic properties of T cells; potential to overcome exhaustion. | smolecule.combiorxiv.org |

| Mechanism of Action | Converted to glutarate intracellularly; inhibits αKGDDs; glutarylation of PDHE2. | biorxiv.orgbiorxiv.orgresearchgate.net |

| Potential Application | Improvement of T cell immunotherapy. | biorxiv.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWSNHWQZPEFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061162 | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-38-2, 68989-30-0, 68989-31-1 | |

| Record name | Diethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, di-C8-26-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, C18-28-alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, 1,5-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84O6XW9RFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Diethyl Glutarate

Advanced Chemical Synthesis Routes for Diethyl Glutarate and its Derivatives

Chemical synthesis offers versatile pathways for the preparation of this compound and the modification of glutaric acid structures to yield various derivatives.

The primary method for synthesizing this compound involves the esterification of glutaric acid with ethanol (B145695). This reaction is typically catalyzed by acid catalysts. Mineral acids like concentrated sulfuric acid are commonly employed in such esterification reactions. chemicalbook.com Solid acid catalysts, including mixed metal oxides such as silica, alumina, iron oxide, calcium oxide, and magnesium oxide, have also been investigated for their efficacy in esterification processes involving dicarboxylic acids. nih.gov For instance, the synthesis of dimethyl glutarate, an analogous diester, can be achieved by reacting glutaric anhydride (B1165640) with methanol (B129727) in the presence of concentrated sulfuric acid. chemicalbook.com Another route for synthesizing dimethyl glutarate involves the reaction of cyclobutanone (B123998) and dimethyl carbonate catalyzed by solid bases like magnesium oxide (MgO). researchgate.net The basic sites on the catalyst are believed to activate the cyclobutanone via proton abstraction, facilitating the reaction. researchgate.net While these examples specifically detail dimethyl glutarate synthesis, the principles of acid-catalyzed esterification of dicarboxylic acids with alcohols are generally applicable to the synthesis of this compound from glutaric acid and ethanol.

Acylation and arylation strategies can be applied to glutaric acid or its precursors to synthesize various derivatives. One approach involves the arylation of glutaric acid itself. For example, glutaric acid has been used as a starting material in the N-arylation of piperidine (B6355638), reacting with aryl amines in the presence of a reducing agent like phenyl silane (B1218182) and catalyzed by tin or iron catalysts. tandfonline.com This process yields N-arylated piperidine derivatives where the glutaric acid structure is incorporated. Additionally, glutaric acid derivatives can be synthesized through strategies involving the functionalization of α-trifluoromethyl alkenes. researchgate.net This includes the divergent synthesis of glutaric acid derivatives from α-CF3 alkenes using formate (B1220265) as a carbonyl source, which can involve selective carbon-fluorine bond cleavage and carboxylation under visible-light-induced conditions. researchgate.net These methods demonstrate how acylation and arylation strategies contribute to the diverse range of glutaric acid derivatives obtainable through chemical synthesis.

This compound can serve as a starting material for the synthesis of functionalized derivatives. A specific example is the synthesis of diethyl 2-isothiocyanatoglutarate. This derivative, characterized by the presence of an isothiocyanate functional group, is typically synthesized through the reaction of this compound with thiophosgene (B130339) in the presence of a base. ontosight.ai This reaction introduces the reactive isothiocyanate group onto the alpha carbon of the glutarate diester backbone. Diethyl 2-isothiocyanatoglutarate is known for its reactivity with amino groups, making it a useful reagent in applications such as the modification of proteins and peptides. ontosight.ai

Acylation and Arylation Strategies for Glutaric Acid Derivatives

Biocatalytic and Enzymatic Approaches in this compound Synthesis

While the direct synthesis of this compound through biocatalysis is not extensively detailed in the provided sources, this compound is frequently utilized as a monomer in biocatalytic polymerization reactions, particularly in the synthesis of polyesters.

This compound is employed as a diester monomer in lipase-catalyzed polycondensation reactions to produce polyesters. mdpi.comuminho.ptwur.nlrsc.orgresearchgate.netrsc.org Lipases, particularly immobilized forms such as Lipase (B570770) B from Candida antarctica (CALB), often commercially available as Novozym 435, are effective biocatalysts for these reactions. uminho.ptresearchgate.netrsc.org In these enzymatic polyesterifications, this compound reacts with diols or other suitable co-monomers to form ester linkages, leading to the growth of polyester (B1180765) chains. researchgate.net For instance, this compound has been used in lipase-catalyzed reactions with ethylene (B1197577) glycol diacetate to synthesize poly(ethylene glutarate). mdpi.comuminho.ptresearchgate.netsigmaaldrich.com

The efficiency and outcome of enzymatic polymerization reactions utilizing this compound are significantly influenced by various reaction conditions. Key parameters include temperature, reaction time, pressure, enzyme concentration or loading, and the reaction medium (solvent or solvent-free).

Studies have investigated the impact of temperature on enzymatic polymerization, with reaction rates generally increasing with temperature. mdpi.com However, the optimal temperature can vary depending on the specific enzyme and monomers used. mdpi.com Reaction time is also a critical factor, affecting both monomer conversion and polymer molecular weight. mdpi.comuminho.ptresearchgate.netmdpi.com Applying vacuum is a common strategy in enzymatic polycondensation to remove by-products like alcohol (ethanol in the case of this compound), which drives the equilibrium towards polymer formation and can lead to higher molecular weights and yields. rsc.orgresearchgate.neth-its.org

Enzyme loading or concentration also impacts the reaction rate and yield. uminho.ptrsc.orgresearchgate.net The choice of solvent or conducting the reaction under solvent-free conditions can significantly affect enzyme activity and polymer properties. mdpi.comuminho.ptwur.nlrsc.orgresearchgate.netresearchgate.netsigmaaldrich.commdpi.comh-its.org Solvent-free systems are often considered environmentally friendly and can be effective for enzymatic polyester synthesis. mdpi.comuminho.pt Furthermore, the application of ultrasound has been shown to intensify lipase-catalyzed polyesterification reactions, potentially reducing processing time and improving the degree of polymerization. uminho.ptsigmaaldrich.com

The removal of by-products, such as ethanol generated from the reaction of this compound, is crucial for shifting the reaction equilibrium and achieving high yields and molecular weights in enzymatic polycondensation. researchgate.neth-its.org

Here is a summary of the influence of some reaction conditions:

| Condition | Influence on Enzymatic Polymerization (General) | Specific Observations (if available for this compound systems) | Source(s) |

| Temperature | Generally increases reaction rate. Optimal range varies. | 40 °C used in a solvent-free system with this compound and ethylene glycol diacetate. uminho.pt | mdpi.comuminho.ptrsc.orgresearchgate.netmdpi.com |

| Reaction Time | Affects monomer conversion and molecular weight. | 18 h or 24 h reaction times reported. uminho.pt Longer times can increase molecular weight. h-its.org | mdpi.comuminho.ptrsc.orgresearchgate.netmdpi.com |

| Pressure (Vacuum) | Helps remove by-products, shifting equilibrium towards polymerization. | Used to increase molecular weight and conversion by removing alcohol. rsc.orgresearchgate.neth-its.org | rsc.orgresearchgate.neth-its.org |

| Enzyme Loading | Impacts reaction rate and yield. | 20% (w/v) enzyme loading reported in a study. uminho.pt | uminho.ptrsc.orgresearchgate.net |

| Solvent/Medium | Affects enzyme activity and polymer properties. | Solvent-free systems are used and considered environmentally friendly. mdpi.comuminho.ptresearchgate.netsigmaaldrich.com Diphenyl ether has been used as a solvent for enzymatic polyester synthesis from diesters. wur.nlrsc.orgh-its.org | mdpi.comuminho.ptwur.nlrsc.orgresearchgate.netresearchgate.netsigmaaldrich.commdpi.comh-its.org |

| By-product Removal | Crucial for shifting equilibrium and increasing molecular weight/yield. | Removal of alcohol (e.g., ethanol) is important. researchgate.neth-its.org | researchgate.neth-its.org |

| Ultrasound | Can intensify reaction and improve polymerization degree. | Application significantly intensified polyesterification in one study. uminho.ptsigmaaldrich.com | uminho.ptsigmaaldrich.com |

Ultrasound-Enhanced Biocatalytic Synthesis of Poly(ethylene glutarate)

Ultrasound technology has been explored as a method to enhance the biocatalytic synthesis of poly(ethylene glutarate) using this compound as a starting material nih.govmdpi.com. This process utilizes lipase B from Candida antarctica, immobilized on a suitable support, to catalyze the polyesterification reaction between this compound and ethylene glycol diacetate in a solvent-free system nih.gov.

Studies have shown that the application of ultrasound significantly intensifies this polyesterification reaction, leading to a reduction in processing time. For instance, a reaction that took 24 hours with conventional mechanical stirring could be completed in 7 hours with the assistance of ultrasound nih.gov. Ultrasound treatment has also been demonstrated to improve the degree of polymerization, with one study reporting an approximate 8-fold increase and achieving a maximum degree of polymerization of 31 with a monomer conversion of 96.77% nih.gov. This enhancement is attributed to the ability of ultrasound to improve mass transfer and initial reaction kinetics nih.govuminho.pt.

The reaction mixture for this synthesis typically consists of equimolar ratios of this compound and ethylene glycol diacetate, with the immobilized enzyme uminho.pt. The process often involves an initial period in an ultrasonic bath followed by a period under vacuum to remove by-products like ethyl acetate (B1210297) nih.govuminho.pt.

| Monomers | Catalyst | Conditions | Reaction Time (Conventional) | Reaction Time (Ultrasound) | Degree of Polymerization (Ultrasound) | Monomer Conversion (Ultrasound) |

| This compound, Ethylene glycol diacetate | Lipase B (Candida antarctica) immobilized | Solvent-free, 40 °C | 24 hours nih.gov | 7 hours nih.gov | Up to 31 nih.gov | 96.77% nih.gov |

*Data compiled from search results nih.gov.

Mechanistic Investigations of this compound Transformations

Mechanistic studies involving this compound often focus on its behavior in organic synthesis reactions and its reactivity with various chemical species. As an ester, this compound participates in reactions typical of this functional group, such as hydrolysis and transesterification smolecule.com.

Reaction Mechanisms in Organic Synthesis Involving this compound

In organic synthesis, this compound can undergo various transformations. One common reaction type for esters is nucleophilic acyl substitution libretexts.org. This mechanism involves the attack of a nucleophile on the carbonyl carbon of the ester group, followed by the departure of the alkoxy group libretexts.org.

This compound can also be involved in reactions where it acts as a building block for more complex molecules. For example, it can be a precursor in the synthesis of substituted glutarate derivatives ontosight.aiprepchem.com. The synthesis of diethyl (S)-2-(4-aminophthalimido)glutarate, for instance, involves transformations of a nitrophthalimido precursor prepchem.com.

Intramolecular reactions are also possible for diesters like this compound. Under certain conditions, diesters can undergo lactonization, forming a cyclic ester intermediate, which can then undergo further reactions like ring opening and re-esterification vaia.com.

Studies on Reactivity with Specific Chemical Species

The reactivity of this compound is influenced by its ester functional groups and the glutarate backbone. Esters can react with strong acids and bases, undergoing hydrolysis smolecule.com. Transesterification reactions, where the alkoxy group of the ester is exchanged with another alcohol, are also characteristic smolecule.comlibretexts.org.

While specific detailed mechanistic studies focusing solely on this compound's reactivity with a wide range of specific chemical species were not extensively detailed in the provided search results beyond general ester chemistry, the reactivity of similar diesters and related compounds can provide insight. For example, dimethyl glutarate, a related diester, reacts with acids and caustic solutions, and can generate flammable hydrogen when mixed with alkali metals and hydrides chemicalbook.com. The reactivity of α-ketoesters, which have a more electrophilic ketone group, highlights how nearby functional groups can influence the susceptibility of ester groups to nucleophilic attack and hydrolysis kinetics nih.gov.

In the context of polymerization, this compound participates in transesterification reactions catalyzed by lipases, reacting with diols or other co-monomers to form polyesters mdpi.comrsc.org. The mechanism of lipase-catalyzed polyester synthesis often follows a pathway similar to lipase hydrolysis, which is reversible in low aqueous or organic solvent conditions mdpi.com.

| Reaction Type | Description | Relevant Functional Group |

| Hydrolysis | Reaction with water, typically under acidic or basic conditions, yielding glutaric acid and ethanol. smolecule.com | Ester |

| Transesterification | Reaction with an alcohol to form a different ester, releasing ethanol. smolecule.comlibretexts.org | Ester |

| Nucleophilic Acyl Substitution | Attack of a nucleophile on the carbonyl carbon of the ester. libretexts.org | Ester |

| Lactonization | Intramolecular formation of a cyclic ester under certain conditions. vaia.com | Ester |

*Data compiled from search results smolecule.comlibretexts.orgvaia.com.

Applications of Diethyl Glutarate in Advanced Chemical and Materials Science

Role in Complex Organic Molecule Synthesis

Diethyl glutarate is utilized as a key component in the synthesis of intricate organic molecules, finding applications in the pharmaceutical, biological, and specialty chemical industries.

Precursor Applications in Pharmaceutical Compound Synthesis

This compound can serve as a precursor in the synthesis of pharmaceutical compounds. For instance, derivatives of glutaric acid, including this compound, are of interest in the synthesis of pharmaceuticals. ontosight.aiontosight.ai Specifically, diethyl 2-acetylglutarate, a compound derived from this compound, can be used in the production of certain anticonvulsant drugs. ontosight.ai The glutarate backbone provides a versatile scaffold for building more complex molecular structures relevant to drug development.

Intermediate Utility in Biologically Active Compound Generation

This compound functions as an intermediate in the generation of biologically active compounds. It can be a precursor or intermediate in the synthesis of more complex molecules with potential pharmacological properties. ontosight.ai Research has explored the potential biological activities of glutarate derivatives, including insecticidal, herbicidal, or fungicidal effects. ontosight.ai this compound itself has been identified as a potent antimicrobial agent, demonstrating inhibitory effects on bacterial growth, which makes it a candidate for applications in pharmaceuticals and biocides. smolecule.com

Contributions to Specialty Chemical Production

This compound is an intermediate in the synthesis of various specialty chemicals, including agrochemicals. ontosight.ai Its use as an intermediate contributes to the production of diverse chemicals beyond the pharmaceutical sector. ontosight.aiboadge.com

Polymer Science and Engineering Applications

In polymer science and engineering, this compound plays a role as a monomer or co-monomer and is involved in the synthesis of various polymers, particularly polyesters and polyamides.

Monomer and Co-monomer Functions in Polymerization Processes

This compound can be used as a monomer or co-monomer in the production of polymers. marketsandmarkets.com Its diester structure allows it to participate in polymerization reactions, contributing to the formation of polymer chains. mdpi.com

Synthesis of Polyesters and Polyamides from this compound

This compound is utilized in the synthesis of polyesters and polyamides. marketsandmarkets.comsolubilityofthings.com For example, poly(ethylene glutarate) can be synthesized using this compound and ethylene (B1197577) glycol diacetate, catalyzed by lipase (B570770). mdpi.comuminho.pt Studies have investigated the enzymatic synthesis of polyesters from this compound and various diols. mdpi.comrsc.org The enzymatic polymerization involving this compound has been shown to yield polyesters, although the molecular weights can be influenced by factors such as the enzyme used and the chain length of co-monomers. mdpi.comrsc.org While dimethyl glutarate is also noted as a polymer precursor for polyesters and polyamides solubilityofthings.com, this compound specifically has been used in enzymatic polymerization studies to create polyesters like poly(ethylene glutarate) mdpi.comuminho.pt.

Research findings highlight the use of enzymes like Candida antarctica lipase B (CALB, Novozym 435) in the synthesis of polyesters using this compound and other diethyl esters. mdpi.comrsc.org These studies explore the influence of different diesters on the molecular weights of the resulting polyesters. mdpi.comrsc.org For instance, enzymatic polymerization with this compound resulted in polyesters with molecular weights that were influenced by the reaction conditions and the presence of other monomers. rsc.org

Development of Specialty Polymers Utilizing this compound

This compound serves as a monomer or co-monomer in the synthesis of various polymers, primarily polyesters. Research highlights its use in enzymatic polymerization, an environmentally milder approach compared to traditional methods which often require harsh conditions and metal catalysts uminho.ptmdpi.com.

Studies have explored the enzymatic synthesis of poly(ethylene glutarate) using this compound and ethylene glycol diacetate, catalyzed by lipases such as lipase B from Candida antarctica uminho.pt. This process can be conducted under solvent-free conditions, offering advantages such as high substrate concentration, fast reaction speed, and reduced separation steps mdpi.com. The application of ultrasound has been shown to enhance the efficiency of this enzymatic polyesterification, significantly reducing processing time and improving the degree of polymerization uminho.pt. In one study, a degree of polymerization of 31 and a monomer conversion rate of 96.77% were achieved in a long-term reaction incorporating ultrasound treatment uminho.pt.

This compound has also been investigated alongside other diethyl esters, such as diethyl succinate (B1194679), diethyl adipate, and diethyl sebacate, in enzymatic polymerization reactions with diols like 1,4-butanediol (B3395766) or 2,5-bis(hydroxymethyl)furan to produce polyesters with varying properties mdpi.comrsc.org. The chain length of the diacid ethyl ester monomer influences the molecular weights of the resulting polyesters rsc.org. While diethyl succinate (with the shortest chain) resulted in lower molecular weights, diesters with longer chains, including this compound, generally yielded higher molecular weight polymers rsc.org.

Dimethyl glutarate, a related glutarate ester, is also recognized as a building block in the synthesis of complex polymeric compounds, including polyesters formed with monomers like 2,5-furandione and 1,3-isobenzofurandione ontosight.ai.

Solvent Applications in Specialized Cleaning Processes

Glutarate esters, including this compound and particularly dimethyl glutarate, are explored for their potential as solvents in specialized cleaning applications. Their properties, such as low vapor pressure and ability to dissolve various substances, make them candidates for replacing more volatile and potentially hazardous conventional solvents jrhessco.comnbinno.comsilverfernchemical.com. Dimethyl glutarate, often part of dibasic ester (DBE) mixtures, is used in various cleaning products, including industrial and consumer formulations jrhessco.comnbinno.comintegratechem.comnih.gov.

Comparative Studies of Glutarate Esters as Green Solvents in Conservation Science

In the field of conservation science, there is a growing interest in utilizing green solvents for cleaning delicate artifacts, such as oil paintings, to minimize risks to both the artwork and the conservator ekb.egekb.egresearchgate.netresearchgate.net. Comparative studies have evaluated the effectiveness and impact of different green solvents, including glutarate esters, for tasks like removing aged varnish layers ekb.egekb.eg.

One notable study compared dimethyl glutarate and dimethyl carbonate as green solvents for cleaning aged dammar varnish from oil-painted mock-ups ekb.egekb.eg. The study employed various analytical techniques, including microscopy (Stereo Microscope, Atomic Force Microscope, Scanning Electron Microscope), colorimetry, Gas Chromatography-Mass Spectrometry (GC/MS), Attenuated Total Reflection-Fourier Transform Infrared Spectroscopy (ATR-FTIR), and Thermo-gravimetric analysis (TGA), to assess cleaning efficiency, paint layer sensitivity (swelling and leaching), and solvent retention ekb.egekb.eg.

While both solvents showed some effectiveness in varnish removal, the study indicated that dimethyl carbonate exhibited promising results with a reduced risk of paint removal and lower solvent retention inside the painted layer compared to dimethyl glutarate ekb.egekb.eg. Dimethyl glutarate showed faster varnish removal in some tests but also resulted in a matt surface and swelling of the painted layer in certain areas ekb.eg. Colorimetric measurements were used to quantify the color changes in the cleaned mock-ups compared to varnished and unvarnished references ekb.eg.

The retention time of a solvent within the paint layer is a critical factor in conservation, as prolonged retention can lead to swelling and potential extraction of organic materials from the binding medium, potentially enhancing degradation ekb.eg. The analytical protocol involving GC/MS, ATR-FTIR, and TGA was crucial in studying these phenomena ekb.egekb.eg.

This comparative research underscores the importance of evaluating the specific interactions between green solvents and the complex materials found in cultural heritage objects to ensure effective cleaning with minimal adverse effects ekb.egekb.egresearchgate.net.

Data Table: Comparative Cleaning Performance of Dimethyl Glutarate and Dimethyl Carbonate on Aged Dammar Varnish

| Evaluation Criterion | Dimethyl Glutarate | Dimethyl Carbonate | Source |

| Varnish Removal Speed | Faster in some tests | Satisfactory, but less effective with cotton swabs due to volatility researchgate.net | ekb.eg |

| Risk of Paint Removal | Higher compared to Dimethyl Carbonate | Reduced risk | ekb.egekb.eg |

| Paint Layer Swelling | Observed in some areas | Not explicitly mentioned as a significant issue in comparison ekb.eg | ekb.eg |

| Solvent Retention in Paint Layer | Higher compared to Dimethyl Carbonate | Lower retention time | ekb.egekb.eg |

| Surface Appearance after Cleaning | Showed a matt surface in some areas | Promising results with respect to varnish removal ekb.eg | ekb.eg |

| Colorimetric Changes (ΔE Un-v) | Negligible value (0.43) for pure sample ekb.eg, 1.22 for mixed sample ekb.eg | Promising results ekb.eg | ekb.egekb.eg |

Note: This table is based on findings from the comparative study referenced in the text.

Data Table: Enzymatic Polymerization using this compound

| Co-monomer | Enzyme Catalyst | Conditions | Outcome | Source |

| Ethylene glycol diacetate | Lipase B (C. antarctica) | Solvent-free, 40 °C, with/without ultrasound | Poly(ethylene glutarate), DP up to 31 uminho.pt | uminho.pt |

| 1,4-butanediol | Novozyme 435 | Diphenyl ether solvent | Polyesters (compared with other diesters) | mdpi.comrsc.org |

| 2,5-bis(hydroxymethyl)furan | Novozyme 435 | Solvent (mixture of organic solvents) | Polyesters (compared with other diesters) | mdpi.com |

Note: This table summarizes findings regarding the use of this compound in enzymatic polymerization from the referenced studies. DP = Degree of Polymerization.

Biological and Biomedical Research Involving Diethyl Glutarate

Immunomodulatory Effects and T Cell Biology

Recent research highlights the immunomodulatory capacity of glutarate, with diethyl glutarate serving as a tool to investigate these effects in cellular contexts due to its cell permeability. Studies have focused on the impact of DEG on T cell differentiation, cytotoxicity, and the underlying metabolic mechanisms.

This compound's Impact on T Cell Differentiation and Cytotoxicity

This compound has been shown to alter CD8⁺ T cell differentiation and enhance their cytotoxicity against target cells. Administration of DEG has been correlated with increased levels of cytotoxic CD8⁺ T cells in both peripheral circulation and within tumors in in vivo studies. biorxiv.orgresearchgate.netnih.govcam.ac.uk This suggests that DEG can promote the development of CD8⁺ T cells with enhanced killing capabilities.

Specifically, research indicates that DEG can increase the population of central memory T (TCM) cells in activated CD8⁺ T cells. biorxiv.orgbiorxiv.org TCM cells are crucial for robust recall immune responses. The ability of DEG to enhance the cytotoxic properties of T cells and potentially overcome T cell exhaustion has also been noted. smolecule.com

Mechanisms of Glutarate-Mediated Regulation of T Cell Metabolism

Glutarate, the parent compound of this compound, is a product of amino acid catabolism and has been found to influence T cell function and differentiation through two primary mechanisms. biorxiv.orgresearchgate.netnih.govcam.ac.uk Firstly, glutarate acts as an inhibitor of α-ketoglutarate-dependent dioxygenases (αKGDDs). biorxiv.orgresearchgate.netcam.ac.ukbiorxiv.org Inhibition of αKGDDs, such as HIF-P4H and KDMs/TETs, can alter the transcriptional and epigenetic landscape of cells. biorxiv.orgbiorxiv.org For instance, glutarate treatment of CD8⁺ T cells has been shown to result in direct TET2 inhibition, which is correlated with increased levels of TCM populations and enhanced killing of target cells. biorxiv.org

Secondly, glutarate directly regulates T cell metabolism through post-translational modification, specifically glutarylation, of the pyruvate (B1213749) dehydrogenase E2 (PDHE2) subunit. biorxiv.orgresearchgate.netcam.ac.ukbiorxiv.org Glutarylation of PDHE2 occurs rapidly after glutarate exposure, leading to swift reductions in pyruvate dehydrogenase complex (PDHc) activity and glycolysis. biorxiv.orgbiorxiv.org Chronic glutarate exposure affects cellular metabolism via both glutarylation and phosphorylation of PDHc, with phosphorylation likely induced through HIF-P4H-1 inhibition, as glutarate acts as a competitive inhibitor of this enzyme. biorxiv.orgbiorxiv.org This modulation of CD8⁺ T cell metabolism via glutarylation and phosphorylation of the PDHc illustrates how glutarate can alter cellular metabolic profiles, which are known to influence effector functions. biorxiv.org

Implications for T Cell Immunotherapy Development

The observed effects of this compound on enhancing CD8⁺ T cell cytotoxicity and increasing their abundance in tumors highlight a potential role for glutarate and its cell-permeable forms in improving T cell immunotherapy. biorxiv.orgresearchgate.netnih.govcam.ac.ukresearchgate.netbiorxiv.org By regulating both T cell metabolism and differentiation, glutarate presents as a potential target or therapeutic agent for enhancing anti-tumor immunity. biorxiv.orgresearchgate.netnih.govcam.ac.ukresearchgate.netbiorxiv.orgnih.gov

Research suggests that modulating glutarate levels in CD8⁺ T cells can promote central memory T cell development and enhance cell death, which could be beneficial in cancer therapy. researchgate.net The finding that PDHc inhibition in CD8⁺ T cells increases cytotoxicity and reduces tumor growth in vivo further supports the observation that glutarate, by inhibiting PDHc, can alter CD8⁺ T cell function and potentially serve as a cancer therapy. biorxiv.orgresearchgate.net The administration of this compound has been associated with improved T cell cytotoxicity against certain cancer cell lines, linked to PDH glutarylation and subsequent inhibition of oxidative phosphorylation in favor of anaerobic glycolysis. nih.gov These findings suggest that targeting glutarate metabolism could be a strategy to improve T cell-dependent anticancer immune responses. nih.gov

Antimicrobial Properties and Potential Biocide Applications

This compound has also been investigated for its potential as an antimicrobial agent.

Evaluation of Inhibitory Effects on Bacterial Growth

Studies have evaluated the inhibitory effects of this compound (referred to as glutamic acid diethyl ester or GLADE in some contexts) on the growth of clinically relevant bacteria. In comparative studies with glutamic acid and other derivatives, GLADE demonstrated promising inhibitory effects on various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values have been determined for this compound against different bacterial strains. For example, one study reported MIC values of 12.75 mg/mL and 25.5 mg/mL for GLADE, and satisfactory MBC values of 51 mg/mL and 25.5 mg/mL on all tested bacterial strains. nih.gov

Below is a table summarizing representative MIC and MBC data for this compound (GLADE) against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Gram-positive bacteria | ||

| Staphylococcus aureus | 12.75 | 51 |

| Enterococcus faecalis | 12.75 | 51 |

| Gram-negative bacteria | ||

| Escherichia coli | 25.5 | 25.5 |

| Pseudomonas aeruginosa | 25.5 | 25.5 |

Exploration of this compound as an Antimicrobial Agent

The demonstrated inhibitory effects on bacterial growth suggest the potential for exploring this compound as an antimicrobial agent or biocide. smolecule.com Its ability to inhibit bacterial growth makes it a candidate for applications in pharmaceuticals and biocides. smolecule.com

Biochemical Pathways and Metabolic Roles

The study of this compound in biological systems primarily centers on its metabolic conversion and the subsequent involvement of glutarate in key biochemical pathways, notably those related to amino acid metabolism.

This compound as a Metabolite and its Functional Relationship to Glutaric Acid

This compound (DEG) is recognized as a metabolite and is functionally related to glutaric acid (glutarate). chemicalbook.comnih.govebi.ac.uk Chemically, it is a diester formed through the formal condensation of the carboxy groups of glutaric acid with two molecules of ethanol (B145695). chemicalbook.comnih.govebi.ac.uk Research indicates that DEG serves as a cell-permeable form of glutarate. biorxiv.orgnih.govoulu.fibiorxiv.orgresearchgate.net Upon cellular uptake, this compound is rapidly converted into intracellular glutarate. biorxiv.orgnih.gov Isotope tracing studies using 13C5-labelled DEG in human CD8+ T cells have shown this conversion occurs within minutes after DEG is introduced to the cell culture media. biorxiv.orgnih.gov Intracellular DEG was not detectable shortly after treatment, suggesting a nearly immediate and complete conversion to glutarate within the cells. biorxiv.org

Investigations into Glutarate's Involvement in Amino Acid Catabolism

Glutarate plays a role in the catabolism of certain amino acids. In its coenzyme A (CoA) form, glutaryl-CoA, it functions as an intermediate in the breakdown pathways of both tryptophan and lysine (B10760008). biorxiv.orgnih.gov Glutaryl-CoA can undergo further metabolism, being broken down to crotonyl-CoA through the action of the enzyme glutaryl-CoA dehydrogenase (GCDH), or it can form glutarate. biorxiv.orgnih.gov The interconversion between glutarate and glutaryl-CoA is mediated by Succinyl-CoA:Glutarate-CoA transferase (SUGCT). biorxiv.orgnih.gov

The regulation of the ratio between crotonyl-CoA and glutarate production is tightly controlled. biorxiv.org Accumulation of excessive glutarate can lead to cytotoxic effects. biorxiv.org Mutations causing a loss of function in GCDH can result in the metabolic disorder Glutaric Aciduria Type 1, characterized by elevated glutarate levels and potential neurological consequences. biorxiv.org Glutarate is identified as a product of amino acid catabolism. oulu.ficam.ac.uk Amino acid catabolism, particularly in the liver, involves processes such as the removal and transfer of amino groups, deamination, and transamination. nih.gov The catabolism of specific amino acids, including arginine, proline, histidine, glutamate (B1630785), and glutamine, can lead to the formation of alpha-ketoglutarate (B1197944) (α-KG), a key metabolic intermediate. nih.govfrontiersin.org Glutamate holds a central position in these metabolic events, playing a catalytic role in the removal of alpha-amino nitrogen from amino acids through transdeamination reactions involving aminotransferases and glutamate dehydrogenase. nih.gov Furthermore, amino acids belonging to the "glutamate family," such as arginine, ornithine, proline, histidine, and glutamine, require conversion to glutamate for their metabolic disposal. nih.gov

Protein and Peptide Modification for Biochemical Analysis

Beyond its metabolic considerations, a derivative of this compound, diethyl 2-isothiocyanatoglutarate, is utilized in biochemical applications involving the modification of proteins and peptides.

Covalent Linkage Formation with Amino Groups via Diethyl 2-Isothiocyanatoglutarate

Diethyl 2-isothiocyanatoglutarate is a chemical compound employed in biochemistry and molecular biology, known for its reactivity with amino groups. ontosight.ai This compound is used to modify proteins and peptides, facilitating the introduction of labels or reporter groups for subsequent analysis. ontosight.ai The reaction involves the isothiocyanate functional group of diethyl 2-isothiocyanatoglutarate, which can form a stable thiourea (B124793) linkage by reacting with the epsilon-amino group of lysine residues within proteins or with the protein's amino terminus. ontosight.ai This covalent modification technique is valuable for various downstream analytical methods, including fluorescence spectroscopy and mass spectrometry, enabling researchers to study protein structure, function, and interactions. ontosight.ai

Analytical Methodologies for Diethyl Glutarate and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography plays a crucial role in isolating diethyl glutarate and its derivatives from complex mixtures, allowing for their subsequent detection and quantification.

Gas Chromatography-Flame Ionization Detection (GC-FID) for this compound Analysis

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including this compound. The FID is a mass-sensitive detector that responds to combustible organic compounds.

GC-FID has been employed for the analysis of dimethyl glutarate, a related compound, in air samples. In one method, samples are collected using charcoal tubes and desorbed with a solution of 1:99 dimethyl formamide:carbon disulfide (DMF:CS2). osha.gov The desorbed samples are then analyzed by GC-FID. This method demonstrated an average desorption efficiency of 94.8% for dimethyl glutarate over a concentration range of 21.8 to 436 µg. osha.gov The retention efficiency was found to be 94.4%, with no breakthrough observed when humid air was drawn through the tubes. osha.gov GC-FID is also utilized for the determination of dimethyl glutarate, along with dimethyl succinate (B1194679) and dimethyl adipate, in air analysis, with a limit of quantification of 3.6 µg/Media for dimethyl glutarate. analytice.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Related Glutarate Research

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it a valuable tool for analyzing glutarates and their derivatives, particularly in complex samples.

GC-MS is frequently used for the identification of volatile and semi-volatile organic compounds. chromatographyonline.com In related glutarate research, GC-MS has been applied to analyze the volatile components in Gypsophila paniculata extract, where dimethyl glutarate was identified as one of the significant peaks, accounting for 19.82% of the detected compounds in one analysis. ashs.org This highlights the utility of GC-MS in identifying and relatively quantifying glutarate esters in natural product matrices. GC-MS analysis typically involves matching the mass spectra of eluting compounds with spectral libraries for identification. ashs.org this compound itself has predicted GC-MS spectra available in databases. hmdb.ca

GC-MS has also been used in the analysis of exempt paint solvents, including dimethyl glutarate and dimethyl succinate, demonstrating its application in environmental and industrial analysis. paint.org

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the structure and functional groups of this compound and its derivatives.

Application of Fourier-Transform Infrared Spectroscopy (FTIR) in Glutarate Studies

Fourier-Transform Infrared (FTIR) spectroscopy is a vibrational spectroscopy technique that provides information about the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

FTIR spectroscopy is a common method for characterizing glutarates and their derivatives. For example, FTIR has been used to confirm the presence of glutarate ions in synthesized octacalcium phosphate (B84403) containing glutarate ions. mdpi.com The FTIR spectra showed characteristic absorption peaks corresponding to the functional groups of glutarate, indicating its incorporation into the crystal structure. mdpi.com FTIR studies have also been performed on starch glutarate to characterize the compound and check for interactions with other substances in formulations. wisdomlib.org In the study of melaminium glutarate monohydrate, FTIR spectroscopy was used to investigate the vibrational spectra and confirm the presence of various functional groups and water molecules, complementing computational studies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

NMR spectroscopy is widely used for structural elucidation of organic compounds, including glutarate derivatives. slideshare.net One-dimensional NMR, such as ¹H NMR, is frequently employed for confirming the identity of organic compounds. nih.gov Two-dimensional NMR techniques, such as COSY and HETCOR, provide more detailed structural information by revealing correlations between different nuclei within a molecule. slideshare.net

Advanced Techniques for Solution Behavior Analysis

Understanding the phase behavior of this compound in various mixtures is crucial for its application and separation in chemical processes. Advanced analytical techniques, such as liquid-liquid equilibrium (LLE) and vapor-liquid equilibrium (VLE) studies, provide fundamental data for modeling and designing these processes.

Liquid-Liquid Equilibrium Studies of Ternary Systems with this compound

Liquid-liquid equilibrium (LLE) studies investigate the phase behavior of ternary systems where this compound is one of the components, typically involving water and another solvent. These studies are particularly relevant for applications such as the extraction of organic acids from aqueous solutions using this compound as a solvent.

Research has been conducted on the LLE of ternary systems involving water, an organic acid (such as acetic acid or butyric acid), and this compound (or related diethyl esters like diethyl succinate and diethyl adipate) at various temperatures and atmospheric pressure. acs.orgresearchgate.net These studies aim to determine the solubility curves (binodal curves) and the compositions of the coexisting liquid phases (tie-lines). acs.org

For instance, LLE data for the ternary system water + acetic acid + this compound have been measured at 298.15 K. acs.org The experimental data, including the compositions of the water-rich and ester-rich phases, are determined. The reliability of the experimental tie-line data is often assessed using the Othmer-Tobias correlation. acs.org

Studies involving water + butyric acid + this compound at 298.2 K and 101.3 kPa have also been reported. researchgate.net These investigations found that the relative mutual solubility of butyric acid is higher in the this compound layer compared to the water layer. researchgate.net The experimental tie-line data were correlated using models like the NRTL model, demonstrating its reliability for these ternary systems. researchgate.net Distribution coefficients and separation factors are evaluated to assess the effectiveness of this compound as an extracting solvent for organic acids from water. researchgate.net

Vapor-Liquid Equilibrium Analysis (for related esters)

Vapor-liquid equilibrium (VLE) analysis is essential for designing separation processes like distillation. While direct VLE data specifically for this compound ternary systems were not prominently found in the search results, studies on related esters provide insights into the techniques and thermodynamic modeling approaches used.

VLE data for various binary and multicomponent systems involving esters, alcohols, and water have been extensively studied. amazonaws.comulpgc.esconicet.gov.arufrn.bracs.orgresearchgate.netscispace.comnist.govua.ptmdpi.comacs.orgwolfram.com These studies often involve measuring the compositions of the liquid and vapor phases in equilibrium at a specific temperature and pressure. conicet.gov.arufrn.br Experimental setups like recirculation stills are commonly used for this purpose. conicet.gov.armdpi.com

For example, isobaric VLE data for binary systems of methyl acetate (B1210297) or methyl propanoate with propan-2-ol have been measured using a dynamic method. ulpgc.es The experimental data are then typically correlated using thermodynamic models such as NRTL, UNIQUAC, or UNIFAC to predict the phase behavior. amazonaws.comulpgc.esacs.orgnist.govmdpi.com These models utilize activity coefficients to account for the non-ideal behavior of the mixtures. amazonaws.comacs.orgwolfram.com

Studies on systems like water + ethanol (B145695) + ethyl acetate, or methyl acetate + methanol (B129727) + water, highlight the complexities of VLE in mixtures relevant to ester chemistry, often involving azeotropes. conicet.gov.arresearchgate.netscispace.commdpi.comacs.orgscispace.com The addition of a third component, such as an ionic liquid, can be explored to break azeotropes and facilitate separation. acs.orgscispace.com

Theoretical and Computational Studies of Diethyl Glutarate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to study the electronic structure and properties of molecules. ossila.comtandfonline.com These calculations can provide insights into molecular geometry, vibrational modes, and electronic distributions. acs.orgresearchgate.netresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis (e.g., on derivatives)

DFT is a quantum mechanical method commonly employed to calculate the electronic structure of molecules, offering approximations of properties like molecular geometry and vibrational frequencies. ossila.comtandfonline.comresearchgate.net Studies on glutarate derivatives have utilized DFT to optimize molecular geometries and calculate vibrational spectra. For instance, a study on Diethyl [hydroxy(phenyl)methyl]phosphonate (DHPMP), a compound with a diethyl ester moiety, used DFT calculations at the B3LYP/6-31G(d,p) level to determine its crystalline structure and vibrational frequencies, comparing theoretical values with experimental FT-IR and FT-Raman spectra. univ-setif.dz These calculations can help in the detailed interpretation of vibrational assignments. researchgate.netresearchgate.net Optimized geometries obtained from DFT calculations aim to find the most stable structure with minimum energy. tandfonline.com

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis, which involves studying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in molecular orbital theory used to understand chemical reactivity and electronic properties. ossila.commalayajournal.orggoogle.com The HOMO is the highest energy orbital containing electrons, while the LUMO is the lowest energy orbital that is empty. ossila.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's chemical stability and can relate to its reactivity. ossila.commalayajournal.orgdntb.gov.ua A smaller energy gap often suggests higher reactivity. malayajournal.org Studies on glutarate derivatives have utilized HOMO-LUMO analysis to understand charge transfer within the molecule and assess stability. researchgate.net For example, computational studies on glutarate derivatives have computed HOMO-LUMO energies using DFT methods to explore their electronic structure and potential for charge transfer. researchgate.netresearchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are valuable for predicting how molecules behave and interact in various environments. These methods can range from static molecular docking studies to dynamic simulations.

Molecular Docking Investigations for Biological Interactions (e.g., on derivatives)

Molecular docking is a theoretical technique used to investigate the potential interaction modes and binding affinities between a small molecule ligand, such as a glutarate derivative, and a biological macromolecule, typically a protein. ekb.eg This technique is useful in structure-based drug design to predict how a molecule might bind to a target protein and to understand the molecular mechanisms of potential biological activities. ekb.eg While direct studies on diethyl glutarate docking were not found, research on glutarate derivatives has employed molecular docking to explore interactions with various proteins and evaluate potential biological activities, such as antibacterial or anti-Alzheimer properties. researchgate.net These studies aim to predict the binding affinity and identify key interactions within the protein's active site. ekb.egtechscience.com

Prediction of Reactivity and Stability Profiles

Computational methods can be used to predict the reactivity and stability profiles of organic molecules. techniques-ingenieur.fr By analyzing electronic structure, bond energies, and potential reaction pathways, theoretical calculations can provide insights into how a molecule might react under different conditions and its inherent stability. acs.orgtechniques-ingenieur.fr For example, the energy gap from HOMO-LUMO analysis can be used to characterize chemical reactivity and kinetic stability. malayajournal.org Computational studies on glutarate derivatives have utilized DFT to analyze reactivity descriptors like molecular electrostatic potential, which helps in predicting reactive sites. researchgate.netresearchgate.net Understanding the reactivity of functional groups and their interactions within the molecule is crucial for identifying potential weak points and predicting stability against external factors like temperature, light, and air. techniques-ingenieur.fr While specific detailed reactivity and stability profiles for this compound from computational studies were not extensively found in the search results, the principles of DFT and FMO analysis described above are directly applicable to predicting these properties for the compound.

Environmental and Sustainability Considerations in Diethyl Glutarate Research

Development of Green Chemistry Approaches for Glutarate Production

Traditional methods for producing glutaric acid, a precursor to diethyl glutarate, often involve petrochemical feedstocks and harsh chemical processes, such as the oxidation of cyclohexanone (B45756) and cyclohexanol (B46403) with nitric acid. These methods are associated with significant environmental pollution and greenhouse gas emissions. rsc.orgnih.gov This has driven research into more sustainable alternatives. rsc.orgresearchgate.net

One promising area is the bio-based production of glutaric acid through the fermentation of renewable resources like glucose. rsc.orgbeilstein-archives.orgnih.govrsc.orgfrontiersin.org Metabolically engineered microorganisms, such as Corynebacterium glutamicum and Escherichia coli, have been developed to produce glutaric acid from glucose via pathways like the 5-aminovalerate (AMV) pathway. nih.govrsc.orgresearchgate.netnih.govrsc.orgfrontiersin.org Research has focused on improving the efficiency and yield of these bioprocesses by optimizing metabolic pathways and fermentation conditions. rsc.orgnih.govrsc.orgfrontiersin.org For instance, engineered C. glutamicum strains have achieved high glutarate titers in fed-batch fermentation. rsc.orgrsc.org Similarly, metabolically engineered E. coli strains have shown improved glutaric acid production with optimized nitrogen source feeding strategies. nih.gov

Another green chemistry approach involves the use of electrochemical methods for glutaric acid synthesis, such as the electrocatalytic oxidation of glutaraldehyde (B144438) waste. rsc.org This method offers a sustainable alternative by utilizing renewable electricity and potentially reducing the need for hazardous chemical oxidants. rsc.org

Furthermore, some research explores the synthesis of dimethyl glutarate (a related diester often found in mixtures with this compound) from bio-based glutamic acid through metal-catalyzed reductive deamination. researchgate.netrsc.org This approach aims to utilize abundantly available biomass waste streams as a feedstock. rsc.org

The development of greener synthetic routes for glutarate and its esters is crucial for reducing the environmental footprint associated with their production, moving away from reliance on petrochemicals and minimizing the generation of hazardous waste. rsc.orgnih.govrsc.orgresearchgate.netbeilstein-archives.org

Lifecycle Assessment of this compound Synthesis and Applications

Lifecycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with a product or service throughout its entire life cycle, from raw material extraction to disposal. epa.govchalmers.se While specific, publicly available LCAs focusing solely on this compound are limited in the search results, information on related dibasic esters (like dimethyl glutarate, often found in mixtures) provides insights into potential lifecycle considerations.

LCAs for products containing dibasic esters, such as cleaning solvents, have considered factors like energy requirements, solid waste, atmospheric emissions, and waterborne wastes associated with production, use, and disposal. epa.gov These assessments help to categorize emissions into potential impact categories related to ecosystem and human health. epa.gov

The environmental profile of this compound within a lifecycle assessment would depend heavily on its specific synthesis route (petrochemical vs. bio-based), the energy consumption of the process, the source and management of raw materials, and the end-of-life fate of products containing it. The biodegradability of this compound is a relevant factor in its end-of-life impact. thegoodscentscompany.com

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of this compound is essential for assessing its potential environmental impact. Environmental fate refers to how a chemical substance behaves in the environment, including its movement, transformation, and degradation. Transport describes how the substance moves through different environmental compartments like air, water, and soil.

This compound is described as a colorless, oily liquid with a mild odor. ontosight.ai It is slightly soluble in water and miscible with most organic solvents. ontosight.ai Information on the environmental fate of this compound specifically is less abundant than for related compounds like dimethyl glutarate or diethyl phthalate (B1215562).

However, data on dimethyl glutarate, which is often present in mixtures with this compound, suggests it is not suspected to be persistent or bioaccumulative in the environment. ewg.orgfishersci.se It is considered readily biodegradable. fishersci.seatamanchemicals.com

Studies on the biodegradation of other diester plasticizers, such as diethyl phthalate and diethyl adipate, by microorganisms like Rhodococcus rhodochrous indicate that biodegradation is a significant process in their environmental breakdown. researchgate.net While the specific degradation pathways for this compound may differ, its ester structure suggests that hydrolysis and subsequent microbial degradation are likely environmental transformation processes. researchgate.net

Based on estimated properties, this compound has a relatively low vapor pressure, suggesting slow evaporation into the air. thegoodscentscompany.com Its estimated water solubility and log octanol-water partition coefficient provide some indication of its potential distribution between water and organic phases in the environment. thegoodscentscompany.com

Studies on environmental fate and transport often involve assessing properties such as water solubility, vapor pressure, Henry's Law constant, and biodegradation rates. thegoodscentscompany.comregulations.gov These parameters help predict how a substance will partition between air, water, soil, and sediment, and how long it is likely to persist in each compartment. For this compound, further detailed studies would provide a more comprehensive understanding of its behavior in various environmental settings.

Q & A

Q. How should researchers address discrepancies in reported biodegradation rates of this compound across environmental models?

- EPA’s STP fugacity model predicts 97% removal under rapid biodegradation assumptions but only 84% under moderate conditions. Resolve conflicts by: (i) Conducting OECD 301F ready biodegradability tests to validate model inputs. (ii) Correlating half-lives with microbial community composition (16S rRNA sequencing). (iii) Accounting for abiotic factors (pH, temperature) in site-specific risk assessments .

Q. What strategies mitigate side reactions during this compound’s use in multi-step organic syntheses (e.g., oxazolidine formation)?

- Side reactions (e.g., decarboxylation, ester exchange) are minimized by: (i) Using anhydrous conditions and inert atmospheres (N₂/Ar). (ii) Employing stoichiometric control (e.g., NaH as a base for condensation reactions). (iii) Monitoring intermediates via real-time analytics (e.g., inline IR spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.